
N-tert-butyl-9,10-dioxoanthracene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-9,10-dioxoanthracene-2-sulfonamide is a compound that is likely to be related to the field of sulfonamides and their derivatives. Sulfonamides are a group of organic compounds that contain the sulfonamide functional group, which consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. This group is typically connected to an aromatic or heteroaromatic system. The tert-butyl group attached to the nitrogen of the sulfonamide indicates that the compound has steric bulk, which could influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of this compound is not directly described in the provided papers. However, related compounds and methods can offer insights into potential synthetic routes. For example, the use of tert-butylsulfonamide as a nitrogen source in catalytic aminohydroxylation and aziridination of olefins suggests that similar strategies could be employed for the synthesis of this compound . Additionally, the synthesis of related sulfonamide compounds, such as N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide, involves the reaction of an amine with an anhydride in glacial acetic acid . This method could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit strong interactions between the sulfonyl group and the anthracene ring system, similar to the interactions observed in tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate . The presence of the tert-butyl group could introduce steric hindrance, affecting the overall molecular conformation and possibly the reactivity of the sulfonamide group.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the behavior of similar sulfonamide compounds can be indicative. For instance, the sulfonyl-nitrogen bond in tert-butylsulfonamide derivatives can be cleaved under mild acidic conditions, which could be relevant for the deprotection of the amino group in the target compound . Additionally, the sulfamoylation of alcohols using related reagents suggests that this compound could potentially be used in the modification of hydroxyl-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the properties of structurally related compounds. The tert-butyl group is known to increase hydrophobicity and decrease solubility in water due to its bulky nature. The presence of the sulfonamide group could contribute to the compound's acidity and its ability to engage in hydrogen bonding, which would affect its solubility in polar solvents . The anthracene core may also impart unique photophysical properties, such as fluorescence, which are characteristic of polycyclic aromatic hydrocarbons.
Applications De Recherche Scientifique
Enzyme Inhibition and Physiological Impact
N-tert-butyl-9,10-dioxoanthracene-2-sulfonamide derivatives have been investigated for their inhibitory properties against the zinc enzyme carbonic anhydrase (CA). Specifically, they exhibit notable inhibition against CA II and CA IV isozymes, critical in aqueous humor secretion in the eye. Some derivatives demonstrated strong and long-lasting intraocular pressure (IOP) lowering effects, highlighting their potential in antiglaucoma therapy. These findings suggest that the balance of water solubility, enzyme inhibition strength, and lipid solubility of these sulfonamide CA inhibitors is key to their efficacy as topical antiglaucoma agents (Supuran et al., 2000).
Receptor Selectivity and Multireceptor Profile
The modification of the sulfonamide moiety in certain arylsulfonamide derivatives can lead to selective receptor ligands or multifunctional agents. This approach is considered for designing selective 5-HT7 receptor ligands or multifunctional agents, potentially beneficial for treating complex diseases due to their polypharmacological profile. For instance, specific N-alkylated arylsulfonamides exhibited potent and selective antagonism at the 5-HT7 receptor, as well as multimodal properties as 5-HT/dopamine receptor ligands. These compounds demonstrated antidepressant-like and pro-cognitive properties in vivo, suggesting their therapeutic potential in CNS disorders (Canale et al., 2016).
Anticarcinogenic Properties
Derivatives of this compound, such as sulforaphane and its synthetic analogues, have been identified for their anticarcinogenic properties. These compounds have shown significant efficacy in blocking the formation of mammary tumors in animal models treated with carcinogens, validating the concept that inducers of phase 2 enzymes in cultured cells can protect against carcinogenesis (Zhang et al., 1994).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-tert-butyl-9,10-dioxoanthracene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-18(2,3)19-24(22,23)11-8-9-14-15(10-11)17(21)13-7-5-4-6-12(13)16(14)20/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNJBYGFPRLQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



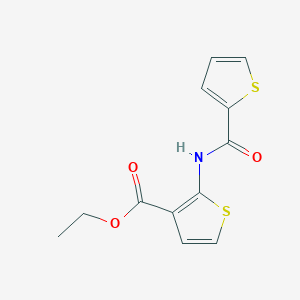
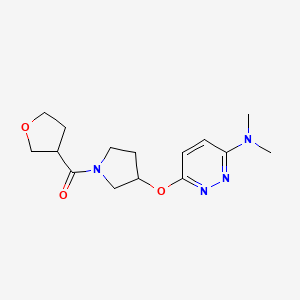
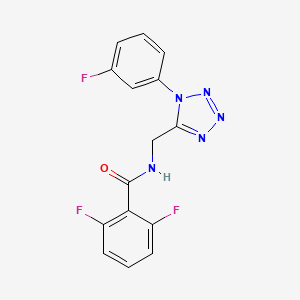
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)
![1-(3-Methylphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2553682.png)
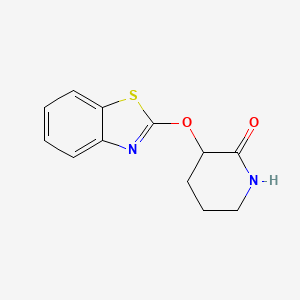

![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)
![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)
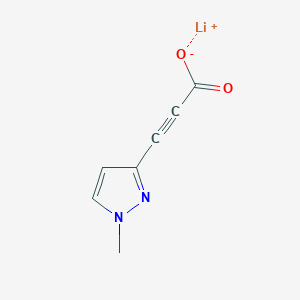
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)
